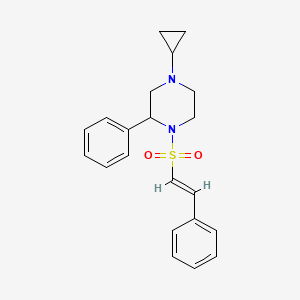

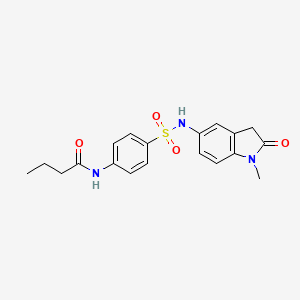

2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine” is a compound that includes a piperidine ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Applications De Recherche Scientifique

Organic Synthesis and Structural Analysis

- Synthesis and Characterization : Research on related pyridine and piperidine derivatives has led to advancements in organic synthesis methods. For example, the synthesis of thioanalogues of nicotine and its structural characterization offers insights into molecular configurations and electronic properties, which are crucial for understanding reactivity and designing new compounds with specific functions (Wojciechowska-Nowak et al., 2011).

Material Science and Catalysis

- Catalytic Applications : The development of catalysts using pyridine and piperidine frameworks has been explored, such as in the synthesis of highly substituted piperidines, which are crucial intermediates in the production of pharmaceuticals and agrochemicals. This demonstrates the potential of such compounds in catalyzing key chemical transformations (Sajadikhah et al., 2012).

Medicinal Chemistry and Pharmacology

- Drug Design and Bioactivity : Related compounds have been synthesized and evaluated for their biological activities, such as the synthesis of N-1-methyl-(5-pyridin-3-yl)pyrrolidine-2-thione and its evaluation, indicating the relevance of pyridine derivatives in the development of new pharmaceutical agents. This underscores the importance of structural modifications in enhancing biological activity and selectivity (Xue Si-jia, 2011).

Environmental Chemistry

- Corrosion Inhibition : The application of piperidine derivatives in the inhibition of metal corrosion represents another avenue of research. Quantum chemical and molecular dynamic simulation studies have provided insights into the inhibition mechanisms of these compounds on iron corrosion, highlighting their potential in industrial applications to protect metals from degradation (Kaya et al., 2016).

Luminescence and Material Properties

- Luminescent Materials : Studies on co-crystals formed from bispyridyl-substituted compounds have shown interesting luminescent properties, indicating potential applications in optoelectronics and as sensors. The ability to fine-tune the luminescent properties through molecular engineering opens up new possibilities for the design of functional materials (Li et al., 2015).

Mécanisme D'action

Target of Action

Compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities .

Mode of Action

It is known that piperidine derivatives can interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

It is known that piperidine derivatives can affect a variety of biochemical pathways, leading to their wide range of biological activities .

Result of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-6-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-13-4-2-6-16(18-13)22-14-7-10-19(11-8-14)23(20,21)15-5-3-9-17-12-15/h2-6,9,12,14H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCBNYSHNUFHLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-Dichlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2973487.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2973488.png)

![{2-[(2-chlorobenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2973492.png)

![2-Chloro-N-[(3-fluorophenyl)-pyridin-2-ylmethyl]propanamide](/img/structure/B2973499.png)

![N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2973502.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2973505.png)

![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2973506.png)

![4-[(1Z)-3-(naphthalen-2-yl)-3-oxoprop-1-en-1-yl]phenyl methanesulfonate](/img/structure/B2973508.png)